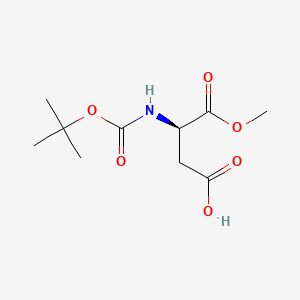

Boc-D-Asp-OMe

Description

BenchChem offers high-quality Boc-D-Asp-OMe suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-D-Asp-OMe including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3R)-4-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO6/c1-10(2,3)17-9(15)11-6(5-7(12)13)8(14)16-4/h6H,5H2,1-4H3,(H,11,15)(H,12,13)/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWFIVTBTZUCTQH-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137130-65-5 | |

| Record name | (3R)-3-{[(tert-butoxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-α-(tert-Butoxycarbonyl)-D-aspartic acid β-methyl ester (Boc-D-Asp-OMe)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Boc-D-Asp-OMe in Synthetic Chemistry

N-α-(tert-Butoxycarbonyl)-D-aspartic acid β-methyl ester, commonly referred to as Boc-D-Asp-OMe, is a chiral building block of significant utility in modern organic synthesis. As a derivative of the non-proteinogenic D-aspartic acid, it serves as a crucial component in the construction of complex peptides, peptidomimetics, and pharmacologically active molecules. Its unique structural configuration, featuring two distinct protecting groups, offers chemists precise control over sequential reactions, making it an invaluable asset in the fields of medicinal chemistry and drug discovery.

The strategic placement of the acid-labile tert-butoxycarbonyl (Boc) group on the α-amino function and a stable methyl ester on the β-carboxyl group allows for orthogonal deprotection and selective functionalization. This dual-protection scheme is fundamental to its role in multi-step synthetic pathways, particularly in solid-phase peptide synthesis (SPPS), where the controlled elongation of a peptide chain is paramount.[1] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of Boc-D-Asp-OMe, offering field-proven insights for its effective utilization in research and development.

Molecular Structure and Chemical Identifiers

The structure of Boc-D-Asp-OMe is defined by a D-configured aspartic acid core. The α-amino group is protected by a Boc moiety, and the side-chain (β) carboxylic acid is esterified with a methyl group, leaving the α-carboxylic acid free for coupling reactions.

Chemical Structure:

Caption: 2D Structure of Boc-D-Asp-OMe.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | (2R)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid[2] |

| Common Name | Boc-D-Asp(OMe)-OH, N-Boc-D-aspartic Acid 4-Methyl Ester |

| CAS Number | 124184-67-4[2] |

| Molecular Formula | C₁₀H₁₇NO₆[2] |

| SMILES | COC(=O)CC(=O)O |

| InChI Key | WFPSMPYVXFVVFA-ZCFIWIBFSA-N[1] |

Physicochemical and Safety Properties

The physical properties of Boc-D-Asp-OMe are critical for its handling, storage, and application in synthesis.

Table of Properties:

| Property | Value | Source(s) |

| Molecular Weight | 247.25 g/mol | [1][2] |

| Appearance | White to off-white solid/powder | [3] |

| Melting Point | ~56 °C | [4] |

| Boiling Point | 411.5 ± 40.0 °C (Predicted) | [4] |

| Purity | Typically ≥95% | [4] |

| Storage | Store at 2-8 °C for long-term stability | [] |

Safety and Handling

While not classified as a hazardous substance under most regulations, standard laboratory precautions should be observed.[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. In case of dust formation, use a type N95 (US) or type P1 (EN 143) dust mask.[6]

-

Hazard Statements: Some suppliers indicate potential hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

-

Incompatible Materials: Avoid strong oxidizing agents.

Synthesis and Characterization

The synthesis of Boc-D-Asp-OMe requires precise control to ensure the selective protection of the amino and β-carboxyl groups while maintaining the stereochemical integrity of the chiral center. A common and effective laboratory-scale synthesis starts from D-aspartic acid β-methyl ester hydrochloride.

Experimental Protocol: Synthesis of Boc-D-Asp-OMe

This protocol is adapted from analogous procedures for the L-isomer.[7] The core principle is the reaction of the free amino group with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Step 1: Dissolution and Basification

-

Dissolve D-aspartic acid β-methyl ester hydrochloride (1.0 eq.) in a 1:1 mixture of tetrahydrofuran (THF) and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium bicarbonate (NaHCO₃, 3.0 eq.) portion-wise while stirring to neutralize the hydrochloride salt and create the basic conditions necessary for the reaction.

Step 2: Boc Protection

-

To the cooled, basic solution, add di-tert-butyl dicarbonate (Boc₂O, 1.0 - 1.2 eq.) dissolved in THF.

-

Allow the reaction mixture to warm to room temperature and stir overnight (approx. 10-12 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Causality Insight: The bicarbonate base deprotonates the ammonium group of the starting material, liberating the free amine. This amine then acts as a nucleophile, attacking one of the carbonyl carbons of Boc₂O. The resulting tetrahedral intermediate collapses, displacing a tert-butoxycarbonyl group and forming the stable Boc-protected amine. The use of a biphasic THF/water system ensures that both the polar amino acid salt and the nonpolar Boc₂O are sufficiently solubilized.

Step 3: Work-up and Extraction

-

Remove the THF from the reaction mixture under reduced pressure (rotary evaporation).

-

Dilute the remaining aqueous solution with water.

-

Cool the solution to 0 °C and carefully acidify to pH 2-3 using a cold 1N HCl solution. This step protonates the free α-carboxylic acid, making the product extractable into an organic solvent.

-

Extract the aqueous phase three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

Step 4: Purification

-

Concentrate the dried organic phase in vacuo to yield the crude product.

-

Purify the residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane, to afford pure Boc-D-Asp-OMe as a white solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Boc-D-Asp-OMe.

Spectroscopic Characterization (Predicted)

While a publicly available, fully assigned spectrum for Boc-D-Asp-OMe is scarce, its ¹H and ¹³C NMR spectra can be reliably predicted based on data from analogous structures like N-Boc-L-alanine-OMe and general chemical shift principles.

Predicted ¹H NMR (CDCl₃, 400 MHz):

-

δ ~ 5.30 ppm (d, 1H): Broad doublet corresponding to the NH proton of the Boc group, coupled to the α-proton.

-

δ ~ 4.60 ppm (m, 1H): Multiplet for the α-proton (CH), coupled to the NH and the two β-protons.

-

δ 3.71 ppm (s, 3H): Sharp singlet for the methyl ester (-OCH₃) protons.

-

δ ~ 2.95 ppm (dd, 1H) & 2.80 ppm (dd, 1H): Two doublets of doublets for the diastereotopic β-protons (-CH₂-), showing both geminal and vicinal coupling.

-

δ 1.45 ppm (s, 9H): Strong singlet for the nine equivalent protons of the tert-butyl group (C(CH₃)₃).

Predicted ¹³C NMR (CDCl₃, 100 MHz):

-

δ ~ 173-174 ppm: Carbonyl carbon of the free α-carboxylic acid (-COOH).

-

δ ~ 171-172 ppm: Carbonyl carbon of the methyl ester (-COOCH₃).

-

δ ~ 155-156 ppm: Carbonyl carbon of the Boc protecting group (-NHCOO-).

-

δ ~ 80.0 ppm: Quaternary carbon of the Boc group (-C(CH₃)₃).

-

δ ~ 52.0 ppm: Methyl carbon of the ester (-OCH₃).

-

δ ~ 50.0 ppm: α-carbon (-CH).

-

δ ~ 36.0 ppm: β-carbon (-CH₂-).

-

δ 28.3 ppm: Methyl carbons of the Boc group (-C(CH₃)₃).

Core Application: Solid-Phase Peptide Synthesis (SPPS)

The primary and most critical application of Boc-D-Asp-OMe is as a building block in Boc-chemistry SPPS.[1][6] Its structure is expertly designed for the controlled, stepwise assembly of peptide chains.

Role in the SPPS Cycle:

-

Protection Strategy: The Boc group serves as a temporary protecting group for the α-amine. It is stable to the basic conditions used for peptide coupling but can be cleanly removed with a mild acid, typically trifluoroacetic acid (TFA), to reveal the amine for the next coupling step. The methyl ester on the β-carboxyl group is stable to these mild acidic conditions, preventing unwanted side reactions at the side chain.

-

Coupling: The free α-carboxyl group of Boc-D-Asp-OMe is activated using standard coupling reagents (e.g., DCC/HOBt, HBTU). This activated ester then reacts with the free N-terminal amine of the growing peptide chain, which is anchored to a solid support resin, forming a new peptide bond.

-

Deprotection: After the coupling is complete, the resin is washed, and the Boc group of the newly added aspartic acid residue is cleaved with TFA. This exposes a new N-terminal amine, ready for the next cycle of coupling.

This cycle of coupling and deprotection is repeated until the desired peptide sequence is assembled. The methyl ester remains intact throughout the synthesis and is typically removed during the final cleavage of the peptide from the resin using a strong acid like hydrofluoric acid (HF).

Logical Flow of Boc-D-Asp-OMe in SPPS

Caption: Incorporation of Boc-D-Asp-OMe into a peptide chain via SPPS.

Conclusion

N-α-(tert-Butoxycarbonyl)-D-aspartic acid β-methyl ester is more than a mere chemical reagent; it is a strategic tool that enables precision and control in the synthesis of complex organic molecules. Its orthogonal protecting group strategy is a classic example of thoughtful molecular design that directly addresses the challenges of multi-step synthesis. For researchers in peptide chemistry and drug development, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in creating novel therapeutics and research compounds.

References

-

PubChem. (n.d.). N-Benzyloxycarbonyl-L-aspartic acid 4-methyl ester. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (R)-2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Otomatsu, T., et al. (2017). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 18(5), 943. Available at: [Link]

-

PubChem. (n.d.). 2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Chengdu Crysound Biotechnology Co., Ltd. (n.d.). Boc-D-Asp(ome)-OH 124184-67-4. Retrieved from [Link]

-

Biocompare. (n.d.). 2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid from Aladdin Scientific. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Search Results for "13C NMR". Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

PubChemLite. (n.d.). (2r)-4-(tert-butoxy)-2-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoic acid. Retrieved from [Link]

-

Aapptec. (n.d.). Boc-Asp(OMe)-OH DCHA. Retrieved from [Link]

-

ChemWhat. (n.d.). Boc-L-aspartic acid 4-methyl ester. Retrieved from [Link]

-

Pauli, G. F., et al. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Spectroscopic Analyses - Developments and Applications. Available at: [Link]

-

Furevi, A., et al. (2022). Complete 1H and 13C NMR chemical shift assignments of mono-to tetrasaccharides as basis for NMR chemical shift predictions of oligo- and polysaccharides using the computer program CASPER. Carbohydrate Research, 514, 108528. Available at: [Link]

-

Tormena, C. F., et al. (2007). Substituent effects in the 13C NMR chemical shifts of alpha-mono-substituted acetonitriles. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 66(3), 681-685. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Boc-L-aspartic acid 4-methyl ester. Retrieved from [Link]

-

Lempens, E. H. M., et al. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(36), 15471-15494. Available at: [Link]

-

University of Calgary. (n.d.). 1H NMR Spectroscopy. Retrieved from [Link]

- Google Patents. (n.d.). CN102381999A - Synthetic method of L-aspartate-4-methyl ester-1-benzyl ester.

Sources

- 1. Boc-Asp(OMe)-OH ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 2. (R)-2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid | C10H17NO6 | CID 14037596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Boc-D-aspartic acid 1-methyl ester, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. peptide.com [peptide.com]

- 6. Boc-Asp(OMe)-OH ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 7. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Boc-D-Asp(OMe)-OH: A Cornerstone in Modern Peptide Science

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-α-(tert-Butoxycarbonyl)-D-aspartic acid β-methyl ester, commonly abbreviated as Boc-D-Asp(OMe)-OH, is a chiral amino acid derivative that serves as a critical building block in synthetic chemistry. Its unique structural features—a Boc-protected α-amino group, a free α-carboxylic acid for coupling, and a methyl-esterified β-carboxyl side chain—make it an indispensable tool in solid-phase peptide synthesis (SPPS) and the broader field of drug discovery. This guide provides an in-depth exploration of Boc-D-Asp(OMe)-OH, detailing its chemical properties, the scientific rationale for its application, detailed experimental protocols for its use, and its significant role in developing next-generation therapeutics.

Core Compound Identification and Properties

Boc-D-Asp(OMe)-OH is a derivative of the non-proteinogenic D-aspartic acid. The strategic placement of protecting groups is central to its function, allowing for controlled, sequential peptide bond formation.

-

Boc (tert-butoxycarbonyl) Group: This acid-labile protecting group shields the α-amino moiety. Its removal under moderately acidic conditions, which leave the peptide chain and other protecting groups intact, is a foundational principle of the widely used Boc-based SPPS strategy.[1]

-

Methyl Ester (-OMe) Group: The esterification of the side-chain (β) carboxyl group prevents it from participating in the peptide coupling reaction, thus avoiding undesired side reactions and chain branching.

-

D-Configuration: The incorporation of D-amino acids into peptide chains is a key strategy for enhancing metabolic stability. Peptides containing D-isomers are significantly more resistant to degradation by endogenous proteases, which primarily recognize L-amino acids.[2] This increased stability can lead to improved bioavailability and a longer duration of action for peptide-based drug candidates.

Table 1: Physicochemical Properties of Boc-D-Asp(OMe)-OH

| Property | Value | Source(s) |

| CAS Number | 124184-67-4 | [3] |

| Molecular Formula | C₁₀H₁₇NO₆ | [3] |

| Molecular Weight | 247.25 g/mol | [3] |

| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]-4-methoxy-4-oxobutanoic acid | [] |

| Synonyms | N-Boc-D-aspartic Acid 4-Methyl Ester, (R)-2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid | [] |

| Physical Form | Solid | |

| Storage | Sealed in dry, 2-8°C | [] |

The Strategic Role in Peptide Synthesis and Drug Development

The deliberate design of Boc-D-Asp(OMe)-OH addresses fundamental challenges in the synthesis of complex peptides and the development of effective peptide therapeutics.

Enabling Controlled Peptide Elongation

In solid-phase peptide synthesis (SPPS), a peptide chain is assembled stepwise while anchored to a solid resin support. The process relies on a cycle of deprotection and coupling steps. Boc-D-Asp(OMe)-OH is introduced during the coupling step. The free α-carboxyl group is activated by coupling reagents (e.g., HBTU, DCC), allowing it to form a peptide bond with the free N-terminus of the growing peptide chain on the resin. The Boc group prevents the α-amino group of the incoming molecule from self-coupling.[]

Enhancing Therapeutic Potential

The inclusion of D-amino acids is a cornerstone of modern peptidomimetic design. Natural peptides often suffer from rapid enzymatic degradation in the body, limiting their therapeutic utility. By strategically incorporating building blocks like Boc-D-Asp(OMe)-OH, researchers can create peptides with significantly enhanced resistance to proteolysis.[2] This modification is crucial for developing drugs that can persist in circulation long enough to exert their therapeutic effect.

Application in Biochemical Research

Beyond drug development, peptides containing D-aspartic acid are used to probe biological systems. They serve as tools to investigate protein-protein interactions and enzyme-substrate dynamics, where the altered stereochemistry can reveal insights into the structural requirements for molecular recognition and catalysis.[]

Experimental Protocol: Incorporation of Boc-D-Asp(OMe)-OH via Boc-SPPS

This section provides a detailed, self-validating protocol for the manual incorporation of a Boc-D-Asp(OMe)-OH residue into a peptide chain using standard Boc chemistry on a Merrifield resin.

Core Principle: The protocol follows a cycle where the N-terminal Boc group of the resin-bound peptide is removed with acid (deprotection), the resin is neutralized, and then an excess of activated Boc-D-Asp(OMe)-OH is coupled to the newly exposed amine. The success of each coupling step is verified before proceeding to the next cycle.

Materials:

-

Merrifield resin (pre-loaded with the first amino acid)

-

Boc-D-Asp(OMe)-OH

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

Kaiser Test Kit (Ninhydrin solutions)

Workflow Diagram:

Caption: Boc-SPPS cycle for peptide elongation.

Step-by-Step Methodology:

-

Resin Preparation:

-

Place the resin (e.g., 0.1 mmol scale) in a reaction vessel.

-

Swell the resin in DCM for 30-60 minutes, then drain the solvent.

-

-

Boc Deprotection:

-

Add a solution of 50% TFA in DCM to the resin.

-

Agitate the mixture for 1-2 minutes, drain, and add a fresh TFA solution.

-

Agitate for an additional 20-30 minutes. This step removes the N-terminal Boc group, exposing the free amine.

-

Causality: TFA is a moderately strong acid, precisely calibrated to cleave the acid-labile Boc group without affecting the more robust side-chain protecting groups or the resin linkage.[5]

-

-

Washing:

-

Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) to remove all residual acid.

-

Perform subsequent washes with isopropanol (IPA) (2 times) and again with DCM (3 times).

-

-

Neutralization:

-

Add a solution of 10% DIEA in DCM to the resin and agitate for 5-10 minutes. Repeat this step.

-

Causality: This step neutralizes the protonated amine (ammonium salt) formed during the acidic deprotection, regenerating the free amine nucleophile required for the subsequent coupling reaction.

-

-

Washing:

-

Wash the resin with DCM (3-5 times) to remove excess DIEA, which could interfere with coupling.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve Boc-D-Asp(OMe)-OH (3-4 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.

-

Add DIEA (6 equivalents) to the solution to activate the carboxylic acid. Allow activation to proceed for 1-2 minutes.

-

Causality: HBTU is a coupling reagent that converts the carboxylic acid of the incoming amino acid into a highly reactive ester, facilitating rapid and efficient amide bond formation. DIEA acts as an organic base to activate the process.

-

Add the activated amino acid solution to the neutralized resin. Agitate for 1-2 hours at room temperature.

-

-

Monitoring (Self-Validation):

-

Perform a Kaiser (ninhydrin) test on a few beads of resin.[6]

-

Trustworthiness: This test provides a crucial in-process control. A negative result (beads remain yellow) indicates that all free amines have been successfully acylated, confirming complete coupling. A positive result (beads turn blue) signifies incomplete coupling, requiring the coupling step to be repeated to ensure the integrity of the final peptide sequence.

-

-

Final Wash:

-

Upon a negative Kaiser test, drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

-

The resin is now ready for the next deprotection cycle to add the subsequent amino acid.

-

Conclusion

Boc-D-Asp(OMe)-OH is far more than a simple chemical reagent; it is an enabling tool for sophisticated molecular design. Its thoughtful chemical architecture—combining orthogonal protection with non-natural stereochemistry—provides researchers with a reliable method to synthesize complex peptides and to engineer molecules with enhanced therapeutic properties. As the fields of peptide-based drug discovery and biochemical research continue to advance, the strategic application of such precisely designed building blocks will remain fundamental to achieving scientific breakthroughs.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 9). Understanding the Properties and Synthesis of Boc-D-Asp(OMe)-OH. Retrieved January 3, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). Retrieved January 3, 2026, from [Link]

- Elsevier. (2006). Synthesis of 'difficult' peptides free of aspartimide and related products, using peptoid methodology. Tetrahedron Letters.

-

Aapptec Peptides. (n.d.). Boc-Asp(OMe)-OH DCHA [59768-74-0]. Retrieved January 3, 2026, from [Link]

-

Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved January 3, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Fmoc-D-Asp-OH: Key for Efficient Peptide Synthesis & Drug Discovery. Retrieved January 3, 2026, from [Link]

-

UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved January 3, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of dipeptide N-Boc-Asp-(OtBu)-Phe-OMe (1). Retrieved January 3, 2026, from [Link]

- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.

-

ChemWhat. (n.d.). Boc-L-aspartic acid 4-methyl ester CAS#: 59768-74-0. Retrieved January 3, 2026, from [Link]

-

Hypha Discovery. (n.d.). The underappreciated hydroxyl in drug discovery. Retrieved January 3, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis and Preparation of Boc-D-Asp-OMe

Executive Summary

N-tert-butyloxycarbonyl-D-aspartic acid α-methyl ester (Boc-D-Asp-OMe) is a pivotal chiral building block in modern synthetic organic chemistry, particularly in the fields of peptide synthesis and drug development. Its unique trifunctional nature—an acid-labile amine protecting group, a free β-carboxyl side chain for further conjugation, and an α-methyl ester—makes it an indispensable component in the synthesis of complex peptides and peptidomimetics, including caspase inhibitors.[][2] This guide provides an in-depth, technically-grounded protocol for the synthesis of Boc-D-Asp-OMe, moving beyond a simple recitation of steps to elucidate the underlying chemical principles and strategic considerations. Authored from the perspective of a Senior Application Scientist, this document emphasizes process control, mechanistic understanding, and troubleshooting to ensure reproducible, high-yield, and high-purity outcomes for researchers and drug development professionals.

Strategic Imperatives in the Synthesis of Boc-D-Asp-OMe

The synthesis of Boc-D-Asp-OMe from the parent D-aspartic acid presents a classic challenge in amino acid chemistry: achieving regioselective modification of one of two chemically similar carboxylic acid groups. A robust synthetic strategy must be built upon a foundation of orthogonal protection and selective activation.

The Cornerstone: Orthogonal Protection

The entire synthesis hinges on the principle of orthogonal protecting groups. The α-amino group is protected with the acid-labile tert-butyloxycarbonyl (Boc) group, which is stable to the conditions required for subsequent esterification reactions.[3] This ensures that the nucleophilic amine does not interfere with the desired transformations at the carboxyl centers. The choice of Boc is strategic; it can be removed under mild acidic conditions (e.g., with trifluoroacetic acid, TFA) that typically do not affect the methyl ester or peptide bonds, a critical feature for its use in Solid-Phase Peptide Synthesis (SPPS).[3]

The Central Challenge: Regioselective α-Esterification

Direct esterification of Boc-D-aspartic acid with methanol would result in a statistical mixture of the desired α-ester, the undesired β-ester, and the di-ester, leading to a significant purification challenge. The key to a successful synthesis is to temporarily differentiate the electronic and steric environment of the two carboxyl groups. The most elegant and widely adopted strategy involves the formation of an internal cyclic anhydride.

Scientist's Note: This intramolecular cyclization transiently links the two carboxyl groups. The subsequent nucleophilic attack by methanol to reopen the ring is highly regioselective. The α-carbonyl is less sterically hindered than the β-carbonyl, which is closer to the bulky Boc-protected amine, thus favoring the formation of the α-methyl ester. This strategy avoids the need for a multi-step protection/deprotection sequence for the β-carboxyl group.

Recommended Synthetic Workflow

The recommended pathway is a robust, three-step process starting from commercially available D-aspartic acid. This workflow is designed for clarity, efficiency, and scalability.

Workflow Visualization

The overall synthetic pathway is summarized below.

Caption: Overall synthetic workflow for Boc-D-Asp-OMe.

Materials and Reagents

| Reagent | Grade | Supplier Suggestion | Notes |

| D-Aspartic Acid | ≥99% | Sigma-Aldrich, Acros | Starting material. |

| Di-tert-butyl dicarbonate ((Boc)₂O) | ≥98% | Combi-Blocks, Chem-Impex | Boc-protecting agent. |

| Sodium Bicarbonate (NaHCO₃) | ACS Reagent Grade | Fisher Scientific | Base for Boc protection. |

| 1,4-Dioxane | Anhydrous, ≥99.8% | Sigma-Aldrich | Solvent for Boc protection. |

| Acetic Anhydride | ACS Reagent Grade | J.T. Baker | Dehydrating agent for anhydride formation. |

| Methanol (MeOH) | Anhydrous, ≥99.8% | Sigma-Aldrich | Nucleophile for esterification. |

| Ethyl Acetate (EtOAc) | ACS Reagent Grade | Fisher Scientific | Extraction solvent. |

| Hexanes | ACS Reagent Grade | Fisher Scientific | Chromatography eluent. |

| Anhydrous Sodium Sulfate | ACS Reagent Grade | VWR | Drying agent. |

| Silica Gel | 230-400 mesh | SiliCycle | Stationary phase for chromatography. |

Detailed Experimental Protocols

Step 1: Synthesis of N-Boc-D-Aspartic Acid

This initial step protects the α-amino group, rendering it non-nucleophilic for subsequent reactions.

-

Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stir bar, dissolve D-aspartic acid (13.3 g, 100 mmol) and sodium bicarbonate (21.0 g, 250 mmol) in a mixture of 1,4-dioxane (200 mL) and deionized water (200 mL). Stir until all solids dissolve.

-

Reagent Addition: To the stirring solution, add di-tert-butyl dicarbonate ((Boc)₂O, 24.0 g, 110 mmol) portion-wise over 30 minutes. The reaction is mildly exothermic.

-

Reaction Execution: Allow the mixture to stir vigorously at room temperature for 12-16 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography).

-

Work-up and Extraction:

-

Reduce the reaction volume by approximately half using a rotary evaporator to remove the bulk of the dioxane.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl.

-

Extract the product into ethyl acetate (3 x 150 mL).

-

Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

-

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield Boc-D-aspartic acid as a white solid. The product is typically of sufficient purity for the next step.

Trustworthiness Check: A successful reaction yields a white, crystalline solid with a typical yield of 90-95%. The identity can be confirmed via ¹H NMR, showing the characteristic Boc group signal around 1.4 ppm.

Step 2: Formation of Boc-D-Aspartic Acid Anhydride

This is the critical step for activating the carboxyl groups and enabling regioselective esterification.

-

Reaction Setup: Place the dried Boc-D-aspartic acid (23.3 g, 100 mmol) in a 250 mL round-bottom flask. Add acetic anhydride (50 mL).

-

Reaction Execution: Heat the mixture in an oil bath at 50-55 °C with stirring for 2-3 hours. The solid will gradually dissolve as the anhydride forms.

-

Isolation: Remove the excess acetic anhydride and acetic acid byproduct under high vacuum. The resulting Boc-D-aspartic acid anhydride is typically an oil or a low-melting solid and should be used immediately in the next step without purification.

Scientist's Note: It is crucial to use the anhydride immediately as it is susceptible to hydrolysis upon exposure to atmospheric moisture. Complete removal of acetic anhydride is important to prevent acetylation side reactions.

Step 3: Regioselective α-Esterification and Purification

The crude anhydride is ring-opened with methanol to yield the target compound.

-

Reaction Setup: Dissolve the crude anhydride from the previous step in anhydrous methanol (150 mL) and stir at room temperature.

-

Reaction Execution: The reaction is typically complete within 2-4 hours. Monitor by TLC to observe the consumption of the anhydride and the formation of two new spots (α- and β-esters).

-

Isolation: Remove the methanol under reduced pressure to yield a crude oil containing a mixture of Boc-D-Asp-OMe and its β-isomer.

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

A gradient elution system, typically starting with 20% ethyl acetate in hexanes and gradually increasing to 50% ethyl acetate, is effective for separating the two isomers.

-

The desired α-ester (Boc-D-Asp-OMe) is the less polar of the two isomers and will elute first.

-

Combine the fractions containing the pure product and concentrate under reduced pressure to obtain Boc-D-Asp-OMe as a white solid or viscous oil.

-

Product Characterization

Thorough characterization is essential to confirm the identity, purity, and isomeric integrity of the final product.

| Parameter | Expected Value / Observation |

| Chemical Formula | C₁₀H₁₇NO₆[4] |

| Molecular Weight | 247.25 g/mol [4][5] |

| Appearance | White to off-white solid or colorless oil.[5] |

| Melting Point | ~56 °C[5] |

| ¹H NMR (CDCl₃) | δ (ppm): ~5.5 (d, 1H, NH), ~4.6 (m, 1H, α-CH), 3.7 (s, 3H, OCH₃), ~3.0 & ~2.8 (2 x dd, 2H, β-CH₂), 1.45 (s, 9H, C(CH₃)₃) |

| CAS Number | 124184-67-4[][4][5] |

Troubleshooting and Field Insights

| Problem Observed | Potential Cause | Recommended Solution |

| Low Yield in Step 1 | Incomplete reaction or loss during acidic work-up. | Ensure vigorous stirring and allow sufficient reaction time. During acidification, add acid slowly and ensure the pH is genuinely 2-3 before extraction. |

| Poor Isomer Ratio in Step 3 | Anhydride was not fully formed; presence of water during methanolysis. | Ensure complete removal of solvents before anhydride formation. Use anhydrous methanol for the ring-opening step. |

| Difficult Isomer Separation | Inappropriate chromatography conditions. | Use a long column with a shallow elution gradient. Adding a small amount (0.5%) of acetic acid to the eluent can sometimes improve peak shape and resolution. |

| Product is an Oil, not Solid | Presence of residual solvent or minor impurities. | Re-dissolve the product in a minimal amount of a solvent like diethyl ether and attempt to crystallize by adding hexanes and cooling. Alternatively, re-purify via chromatography. |

Conclusion

The synthesis of Boc-D-Asp-OMe via the cyclic anhydride intermediate represents a highly efficient and reliable method for producing this valuable synthetic building block. By understanding the chemical principles behind each step—from the necessity of orthogonal protection to the mechanics of regioselective ring-opening—researchers can execute this synthesis with confidence. The detailed protocols and troubleshooting guide provided herein serve as a practical resource for achieving high yields of pure Boc-D-Asp-OMe, thereby facilitating advancements in peptide chemistry and pharmaceutical development.

References

- BenchChem. A Comparative Guide to Aspartate (Asp) Side-Chain Protecting Groups in Peptide Synthesis.

- Wiley Online Library. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis.

- ResearchGate. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS.

- ResearchGate. Design of protecting groups for the β-carboxylic group of aspartic acid that minimize base-catalyzed aspartimide formation.

- ResearchGate. Synthesis of dipeptide N-Boc-Asp-(OtBu)-Phe-OMe (1).

- A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids.

- PubMed. Synthesis of beta- and gamma-fluorenylmethyl esters of respectively N alpha-Boc-L-aspartic ....

- Amino Acid Derivatives for Peptide Synthesis.

- Google Patents. Synthesis of N-methyl-D-aspartic acid.

- National Institutes of Health. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids.

- Biosynth. Boc-D-Asp(OMe)-OH | 124184-67-4 | ZEA18467.

- ACS Publications. A Facile Method for the Transformation of N-(tert-Butoxycarbonyl) α-Amino Acids to N-Unprotected α-Amino Methyl Esters.

- Chem-Impex. Boc-D-aspartic acid β-9-fluorenylmethyl ester.

- Google Patents. Preparation method of Boc-L-aspartic acid.

- Synthesis of 'difficult' peptides free of aspartimide and related products, using peptoid methodology.

- Sigma-Aldrich. Boc-D-Asp(OMe)-OH | 124184-67-4.

- RSC Publishing. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids.

- Google Patents. Preparation method of aspartic acid-1-tert-butyl ester derivative.

- Boc-D-Asp(OMe)-OH (CAS 124184-67-4) | Amino Acids.

- BenchChem. Application Notes and Protocols for Solid-Phase Synthesis of Peptides Containing Asp-Lys.

- AAT Bioquest. BOC-Asp(OMe)-FMK.

- PubMed. Product Selectivity of Esterification of L-Aspartic Acid and L-Glutamic Acid Using Chlorotrimethylsilane.

Sources

Navigating the Synthesis Maze: A Technical Guide to the Solubility of Boc-D-Asp-OMe in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Crucial Role of Solubility in Peptide Synthesis

In the intricate world of peptide synthesis and drug development, the manipulation of protected amino acids is a daily reality. Among these, N-tert-butoxycarbonyl-D-aspartic acid β-methyl ester (Boc-D-Asp-OMe) is a key building block, valued for its role in constructing complex peptides and peptidomimetics. However, the successful application of this chiral reagent hinges on a fundamental, yet often overlooked, property: its solubility. A comprehensive understanding of Boc-D-Asp-OMe's behavior in various organic solvents is not merely academic; it is the bedrock of efficient reaction setup, purification, and ultimately, the success of a synthetic campaign.

This in-depth technical guide, crafted from the perspective of a Senior Application Scientist, moves beyond simple data recitation. It aims to provide a holistic understanding of the factors governing the solubility of Boc-D-Asp-OMe, equipping researchers with the predictive power to select appropriate solvent systems and the practical tools to quantify solubility in their own laboratory settings.

The Molecular Logic of Boc-D-Asp-OMe Solubility

To predict the solubility of Boc-D-Asp-OMe, we must first dissect its molecular architecture. The molecule possesses a confluence of polar and non-polar features that dictate its interaction with different solvents.

-

The Hydrophobic Driver: The Boc Group The tert-butoxycarbonyl (Boc) protecting group is the primary contributor to the molecule's non-polar character. This bulky, lipophilic moiety significantly increases the compound's affinity for organic solvents compared to its unprotected parent, D-aspartic acid.

-

The Polar Anchors: Carboxylic Acid and Ester Conversely, the free α-carboxylic acid and the β-methyl ester group introduce polarity and the capacity for hydrogen bonding. The carboxylic acid can act as both a hydrogen bond donor and acceptor, while the ester's carbonyl oxygen is a hydrogen bond acceptor. These groups favor interactions with polar solvents.

The interplay between the hydrophobic Boc group and the polar functionalities creates a molecule with moderate overall polarity. This duality is the key to its solubility profile, allowing it to dissolve in a range of organic solvents, but with varying degrees of success.

Quantitative Solubility Data: A Snapshot

| Solvent | Chemical Formula | Type | Quantitative Solubility (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 200[1] |

| Dichloromethane (DCM) | CH₂Cl₂ | Non-polar | Data not readily available |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Data not readily available |

| Methanol (MeOH) | CH₃OH | Polar Protic | Data not readily available |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Data not readily available |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | Moderately Polar | Data not readily available |

| Acetonitrile (MeCN) | C₂H₃N | Polar Aprotic | Data not readily available |

| Water | H₂O | Polar Protic | Insoluble |

Note: The absence of readily available data for many common solvents underscores the importance of the experimental determination of solubility for specific applications.

Experimental Protocol for Determining the Solubility of Boc-D-Asp-OMe

The following detailed protocol provides a robust and self-validating system for researchers to determine the solubility of Boc-D-Asp-OMe in any given organic solvent. The causality behind each step is explained to ensure a deep understanding of the methodology.

Core Principle: The Saturation Method

This protocol employs the isothermal saturation method, a reliable technique for determining the equilibrium solubility of a solid in a liquid. The core idea is to create a saturated solution at a specific temperature, where the rate of dissolution equals the rate of precipitation, and then to quantify the concentration of the dissolved solute.

Workflow for Solubility Determination

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Methodology

-

Preparation of the Sample Mixture:

-

Step 1.1: Accurately weigh an excess amount of Boc-D-Asp-OMe (e.g., 50-100 mg) into a clean, dry vial with a screw cap. Causality: Using an excess of the solid ensures that the solution will become saturated.

-

Step 1.2: Add a precise volume of the desired organic solvent (e.g., 1.0 mL) to the vial. Causality: A known volume is essential for the final solubility calculation.

-

-

Equilibration:

-

Step 2.1: Tightly cap the vial and place it on a laboratory shaker or rotator at a constant, controlled temperature (e.g., 25 °C).

-

Step 2.2: Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours). Causality: This extended mixing time is crucial to ensure that the solution reaches thermodynamic equilibrium, representing the true saturation point. The constant temperature is critical as solubility is temperature-dependent.

-

-

Phase Separation:

-

Step 3.1: After equilibration, allow the vial to stand undisturbed for a short period to let the undissolved solid settle.

-

Step 3.2: To ensure complete separation of the solid from the saturated solution, centrifuge the vial at a moderate speed (e.g., 3000 rpm for 10 minutes). Causality: Centrifugation pellets the fine, suspended solid particles, preventing them from being transferred in the next step and artificially inflating the measured solubility.

-

Step 3.3: Carefully withdraw a known volume of the clear supernatant using a calibrated micropipette, taking care not to disturb the solid pellet. For enhanced accuracy, pass the supernatant through a syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed, clean, dry vial. Causality: Filtration provides a secondary, robust method to remove any remaining particulate matter, ensuring that only the dissolved solute is quantified.

-

-

Quantification:

-

Step 4.1: Evaporate the solvent from the vial containing the filtered supernatant. This can be achieved using a gentle stream of nitrogen, a rotary evaporator, or a vacuum centrifuge. Causality: Complete removal of the solvent is necessary to isolate the dissolved solid for accurate weighing.

-

Step 4.2: Once the solvent is completely removed, place the vial in a vacuum oven at a mild temperature (e.g., 40 °C) for several hours to remove any residual solvent.

-

Step 4.3: Accurately weigh the vial containing the dried residue.

-

Step 4.4: Calculate the solubility using the following formula:

Solubility (mg/mL) = (Weight of vial with residue - Weight of empty vial) / Volume of supernatant transferred

-

Factors Influencing the Solubility of Protected Amino Acids: A Deeper Dive

The solubility of protected amino acids like Boc-D-Asp-OMe is a complex interplay of several factors. Understanding these can aid in the rational selection of solvents and the troubleshooting of solubility issues.

Caption: Factors influencing the solubility of Boc-D-Asp-OMe.

-

Solvent Polarity: The principle of "like dissolves like" is paramount. The moderate polarity of Boc-D-Asp-OMe suggests good solubility in moderately polar to polar aprotic solvents. Highly non-polar solvents like hexane are unlikely to be effective, while highly polar protic solvents like water will also be poor choices due to the hydrophobic Boc group.

-

Hydrogen Bonding: Solvents capable of hydrogen bonding (both protic, like methanol, and aprotic, like DMF) can interact favorably with the carboxylic acid and ester groups, enhancing solubility.

-

Temperature: For most solid solutes, solubility increases with temperature. This can be leveraged to create supersaturated solutions for crystallization or to dissolve a compound for a reaction that is run at an elevated temperature.

-

Presence of Other Solutes: In a reaction mixture, the presence of other reagents, catalysts, or byproducts can influence the solubility of Boc-D-Asp-OMe. For instance, the addition of a base can deprotonate the carboxylic acid, forming a salt that may have drastically different solubility characteristics.

Field-Proven Insights and Troubleshooting

-

For Peptide Coupling Reactions: DMF and DCM are common choices for solid-phase and solution-phase peptide synthesis. While quantitative data is lacking, Boc-D-Asp-OMe is generally considered sufficiently soluble in these solvents for most coupling reactions. If solubility issues arise in DCM, the addition of a co-solvent like DMF can be beneficial.

-

Crystallization and Purification: For purification by crystallization, a solvent system where the compound has high solubility at an elevated temperature and low solubility at room temperature or below is ideal. A mixture of solvents, such as ethyl acetate/hexane, is often employed.

-

Handling Highly Concentrated Solutions: The high solubility in DMSO makes it an excellent solvent for preparing concentrated stock solutions for high-throughput screening or other applications where small volumes are required.[1]

Conclusion: From Data to Application

The solubility of Boc-D-Asp-OMe is a critical parameter that influences its handling, reactivity, and purification. While a comprehensive public database of its solubility in all common organic solvents is not yet available, this guide provides the theoretical framework, practical protocols, and expert insights necessary for researchers to confidently navigate its use. By understanding the molecular determinants of solubility and employing robust experimental techniques to quantify it, scientists can optimize their synthetic strategies, leading to more efficient and successful outcomes in their research and development endeavors.

References

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of Boc-D-Asp-OMe

This guide provides a comprehensive analysis of the spectroscopic data for N-tert-butoxycarbonyl-D-aspartic acid 4-methyl ester (Boc-D-Asp-OMe), a critical building block in peptide synthesis and drug development. For researchers, scientists, and professionals in pharmaceutical development, rigorous structural confirmation and purity assessment are paramount. This document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established scientific principles.

The structural integrity of amino acid derivatives like Boc-D-Asp-OMe is the foundation of successful peptide synthesis. Spectroscopic analysis provides a definitive fingerprint of the molecule, ensuring its identity and purity before it is incorporated into more complex structures. This guide is structured to not only present the data but also to provide insights into the experimental rationale and data interpretation, empowering researchers to confidently assess the quality of their materials.

Molecular Structure of Boc-D-Asp-OMe

Caption: Chemical structure of Boc-D-Asp-OMe.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the elucidation of the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for a complete structural assignment.

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons, their chemical environments, and their proximity to other protons.

Table 1: ¹H NMR Data for Boc-D-Asp-OMe (300 MHz, CDCl₃) [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 10.8 | broad singlet | - | 1H | -COOH |

| 5.57 | doublet | 8.5 | 1H | -NH- |

| 4.59-4.62 | multiplet | - | 1H | α-CH |

| 3.69 | singlet | - | 3H | -OCH₃ |

| 3.02 | doublet of doublets | 17.2, 4.1 | 1H | β-CH₂ |

| 2.82 | doublet of doublets | 17.2, 4.8 | 1H | β-CH₂ |

| 1.42 | singlet | - | 9H | -C(CH₃)₃ |

Interpretation of the ¹H NMR Spectrum:

-

-C(CH₃)₃ (Boc group): The singlet at 1.42 ppm, integrating to 9 protons, is characteristic of the nine equivalent protons of the tert-butyl group of the Boc protecting group.[1]

-

β-CH₂: The two protons on the β-carbon are diastereotopic and thus magnetically non-equivalent. They appear as two distinct signals, both as doublets of doublets, at 2.82 and 3.02 ppm.[1] The large coupling constant of 17.2 Hz is typical for geminal coupling in such a system, while the smaller coupling constants of 4.8 and 4.1 Hz arise from coupling with the α-proton.

-

-OCH₃: The sharp singlet at 3.69 ppm, integrating to 3 protons, is assigned to the methyl ester protons.[1]

-

α-CH: The multiplet between 4.59-4.62 ppm, integrating to one proton, corresponds to the α-proton. Its multiplicity is due to coupling with the two β-protons and the NH proton.[1]

-

-NH-: The doublet at 5.57 ppm, with a coupling constant of 8.5 Hz, is assigned to the amide proton of the carbamate.[1] The coupling is with the adjacent α-proton.

-

-COOH: The broad singlet at 10.8 ppm is characteristic of a carboxylic acid proton.[1] Its broadness is a result of hydrogen bonding and chemical exchange.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the different carbon environments in the molecule.

Table 2: ¹³C NMR Data for Boc-D-Asp-OMe (75 MHz, CDCl₃) [1]

| Chemical Shift (δ) ppm | Assignment |

| 175.8 | -COOH |

| 171.6 | -COOCH₃ |

| 155.6 | -NHCOO- |

| 80.5 | -C(CH₃)₃ |

| 52.1 | -OCH₃ |

| 49.7 | α-CH |

| 36.4 | β-CH₂ |

| 28.2 | -C(CH₃)₃ |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbons: Three signals are observed in the downfield region, corresponding to the three carbonyl carbons. The signal at 175.8 ppm is assigned to the carboxylic acid carbon, while the peak at 171.6 ppm corresponds to the ester carbonyl.[1] The carbamate carbonyl of the Boc group appears at 155.6 ppm.[1]

-

Boc Group Carbons: The quaternary carbon of the tert-butyl group is observed at 80.5 ppm, and the three equivalent methyl carbons give rise to a single peak at 28.2 ppm.[1]

-

Aspartate Backbone Carbons: The α-carbon appears at 49.7 ppm, and the β-carbon is observed at 36.4 ppm.[1] The methyl carbon of the ester group is found at 52.1 ppm.[1]

Experimental Protocol for NMR Data Acquisition

The choice of solvent and instrument parameters are crucial for obtaining high-quality NMR spectra.

References

A Technical Guide to the Strategic Incorporation of D-Amino Acids for Enhanced Peptide Stability and Function

Abstract

The therapeutic potential of peptides is often hindered by their inherent susceptibility to proteolytic degradation and rapid in vivo clearance. A proven and powerful strategy to overcome these limitations is the selective incorporation of D-amino acids, the non-proteinogenic enantiomers of the naturally occurring L-amino acids. This technical guide provides an in-depth exploration of the multifaceted roles of D-amino acids in peptide drug design. We will delve into the core principles of how D-amino acid substitution enhances proteolytic stability, modulates secondary structure, alters receptor binding affinity and specificity, and reduces immunogenicity. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights, complete with detailed experimental protocols and data presentation.

The Chirality Advantage: Overcoming the Achilles' Heel of Peptide Therapeutics

Nature's blueprint for proteins and peptides almost exclusively utilizes L-amino acids. This stereochemical homogeneity is a critical vulnerability in a therapeutic context. Endogenous proteases, the enzymes responsible for protein turnover, are highly stereospecific and are evolved to recognize and cleave peptide bonds flanked by L-amino acids[1]. This rapid enzymatic degradation is a primary contributor to the short in vivo half-life of many promising peptide drug candidates[2].

The introduction of D-amino acids provides a strategic advantage by exploiting this enzymatic specificity. The peptide bonds adjacent to D-amino acid residues are not readily recognized by most endogenous proteases, rendering the peptide significantly more resistant to degradation[3][4]. This fundamental principle is the cornerstone of using D-amino acids to enhance the pharmacokinetic profile of peptide therapeutics, leading to prolonged circulation times and improved bioavailability[1][5][6].

Enhancing Proteolytic Stability: A Mechanistic and Quantitative Perspective

The primary and most well-established benefit of incorporating D-amino acids is the dramatic improvement in a peptide's resistance to proteolysis[2][7]. This enhanced stability is a direct consequence of the stereochemistry of the D-amino acid residue, which presents a conformation that is incompatible with the active sites of most proteases[2].

Mechanism of Protease Resistance

The workflow below illustrates the fundamental difference in how proteases interact with peptides composed entirely of L-amino acids versus those containing one or more D-amino acids.

Caption: Protease interaction with L- and D-amino acid containing peptides.

Quantifying Stability: Experimental Approaches

The enhancement in stability can be quantitatively assessed through in vitro proteolytic degradation assays. A common approach involves incubating the peptide with relevant biological fluids (e.g., human serum) or specific proteases (e.g., trypsin, chymotrypsin) and monitoring the disappearance of the intact peptide over time using analytical techniques like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Table 1: Comparative Stability of L-Peptides vs. D-Amino Acid Substituted Analogs

| Peptide Sequence | Modificaton | Protease | Half-life (hours) | Reference |

| KKVVFKVKFKK | All L-amino acids | Serum | < 1 | [8] |

| KKVVFKVKFKK | All D-amino acids | Serum | > 24 | [8] |

| Polybia-CP (ILGTILGLLKSL) | All L-amino acids | Trypsin | < 0.5 | [7] |

| D-CP (all D-amino acids) | All D-amino acids | Trypsin | > 24 | [7] |

| L-peptide (granulysin fragment) | All L-amino acids | Fetal Calf Serum | < 2 | [4] |

| D-peptide (partial D-substitution) | Partial D-amino acid substitution | Fetal Calf Serum | > 8 | [4] |

Experimental Protocol: Serum Stability Assay

This protocol outlines a standard procedure to evaluate the stability of a peptide containing D-amino acids in human serum.

Materials:

-

Purified peptide (with and without D-amino acid substitution)

-

Human serum (commercially available)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Trifluoroacetic acid (TFA)

-

Acetonitrile (ACN)

-

RP-HPLC system with a C18 column

-

Mass spectrometer (for peak verification)

Procedure:

-

Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the peptide in PBS.

-

Incubation: In a microcentrifuge tube, add the peptide stock solution to 80% human serum (in PBS) to a final peptide concentration of 100 µg/mL.

-

Time Points: Incubate the mixture at 37°C. At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[3]

-

Protein Precipitation: To the aliquot, add an equal volume of a quenching solution (e.g., 10% TFA in ACN) to precipitate the serum proteins. Vortex vigorously and incubate on ice for 10 minutes.[3]

-

Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[3]

-

Analysis: Carefully collect the supernatant and analyze it by RP-HPLC.

-

Quantification: The amount of remaining intact peptide is determined by integrating the area of the corresponding peak in the HPLC chromatogram. The percentage of remaining peptide at each time point is calculated relative to the t=0 time point.

Modulating Structure and Function: Beyond Stability

The influence of D-amino acids extends beyond simply enhancing stability. Their incorporation can have profound effects on the peptide's secondary structure, which in turn dictates its biological function, including receptor binding and activity.[3]

Impact on Secondary Structure

The stereochemistry of a D-amino acid residue can either induce or disrupt specific secondary structures. For instance, a D-amino acid can promote the formation of a β-turn, a common structural motif in biologically active peptides.[3][9] Conversely, introducing a D-amino acid into an α-helical L-peptide can disrupt the helix.[8][10] This structural modulation can be a powerful tool for fine-tuning a peptide's pharmacological profile.

Table 2: Structural Effects of D-Amino Acid Substitution

| Peptide Class | D-Amino Acid Position | Observed Structural Change | Consequence | Reference |

| Antimicrobial Peptide | Middle of sequence | Disruption of α-helix | Loss of activity | [8] |

| Antimicrobial Peptide | N- or C-terminus | Minimal effect on α-helix | Maintained activity | [8] |

| General Peptides | Specific positions | Induction of β-turns | Can be crucial for receptor binding | [3] |

| Villin Headpiece (α-helical) | Various single sites | Significant destabilization of tertiary structure | Loss of folded structure | [11] |

| WW domain (β-sheet rich) | Most single sites | Complete unfolding | Loss of folded structure | [11] |

Altered Receptor Affinity and Selectivity

By modifying the peptide's three-dimensional conformation, D-amino acid substitution can alter its binding affinity and selectivity for its target receptor.[3] This can lead to a range of outcomes, from enhanced binding to the desired target to a complete switch in activity (e.g., from an agonist to an antagonist). For example, the substitution of L-Proline with D-Proline in β-casomorphin analogs resulted in derivatives with very high µ-opioid receptor binding affinity and selectivity.[12]

Caption: D-amino acid incorporation alters peptide conformation and receptor binding.

Experimental Protocol: Circular Dichroism (CD) Spectroscopy for Structural Analysis

CD spectroscopy is a widely used technique to investigate the secondary structure of peptides in solution.[13] It measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the chiral environment of the peptide backbone.[13]

Materials:

-

Purified peptide samples (L- and D-amino acid containing versions)

-

Appropriate buffer (e.g., phosphate buffer, pH 7.4)

-

CD Spectropolarimeter

-

Quartz cuvette with a defined path length (e.g., 1 mm)

Procedure:

-

Sample Preparation: Prepare peptide solutions of known concentration (e.g., 0.1-0.2 mg/mL) in the chosen buffer.

-

Instrument Setup: Set up the CD spectropolarimeter to scan in the far-UV region (typically 190-260 nm).

-

Blank Measurement: Record a baseline spectrum of the buffer alone.

-

Sample Measurement: Record the CD spectrum of the peptide sample.

-

Data Processing: Subtract the buffer baseline from the sample spectrum. The resulting data is typically expressed in units of mean residue ellipticity.[3]

-

Analysis: The shape and magnitude of the CD spectrum provide information about the secondary structure content.

-

α-helix: Characterized by negative bands around 222 nm and 208 nm, and a positive band around 192 nm.

-

β-sheet: Shows a negative band around 218 nm and a positive band around 195 nm.

-

Random Coil: Exhibits a strong negative band around 200 nm.

-

-

Deconvolution: Use deconvolution software to estimate the percentage of each secondary structure element.[3]

Reducing Immunogenicity: A Key Advantage for Chronic Therapies

For peptide therapeutics intended for long-term or repeated administration, immunogenicity is a significant concern. The generation of anti-drug antibodies can lead to reduced efficacy and potential adverse effects. Peptides composed entirely or partially of D-amino acids often exhibit reduced immunogenicity compared to their L-counterparts.[3][14][15]

The prevailing hypothesis for this reduced immunogenicity is that D-peptides are not efficiently processed and presented by antigen-presenting cells (APCs) on Major Histocompatibility Complex (MHC) class II molecules, a critical step for initiating a T-cell dependent immune response.[16][17] Since the enzymes within APCs that process antigens are stereospecific for L-amino acids, D-peptides are more likely to evade this surveillance mechanism.[16] Studies have shown that replacing L-amino acids with their D-enantiomers can attenuate IgG and IgM antibody responses.[16]

Synthesis of D-Amino Acid Containing Peptides

The incorporation of D-amino acids into a peptide sequence is readily achievable using standard Solid-Phase Peptide Synthesis (SPPS) methodologies.[14] The process involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[18]

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol provides a generalized workflow for synthesizing a peptide containing a D-amino acid using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-protected L- and D-amino acids

-

SPPS resin (e.g., Wang resin, Rink amide resin)

-

Coupling reagents (e.g., HBTU, HATU) and a base (e.g., DIPEA)

-

Deprotection solution: 20% piperidine in dimethylformamide (DMF)

-

Solvents: DMF, dichloromethane (DCM), methanol (MeOH)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane (TIS), 2.5% water)[3]

-

SPPS reaction vessel

Procedure:

-

Resin Preparation: Swell the resin in DMF in the reaction vessel.

-

First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF.[3]

-

Washing: Thoroughly wash the resin with DMF, DCM, and MeOH to remove excess reagents.[3]

-

Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (this can be an L- or a D-amino acid, such as Fmoc-D-Ala-OH) in DMF with the coupling reagents and add it to the resin. Allow the reaction to proceed for 1-2 hours.[3]

-

Repeat Cycles: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the desired sequence.

-

Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.

-

Cleavage and Side-Chain Deprotection: Treat the resin with the cleavage cocktail to cleave the peptide from the resin and simultaneously remove the side-chain protecting groups.[3]

-

Purification and Characterization: Precipitate the cleaved peptide in cold ether, then purify it using RP-HPLC. Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.[3]

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Conclusion and Future Outlook

The strategic incorporation of D-amino acids is a cornerstone of modern peptide drug development, offering a robust solution to the critical challenge of proteolytic instability.[3] As this guide has detailed, the benefits extend far beyond enhancing half-life, providing a sophisticated tool to modulate peptide conformation, fine-tune receptor interactions, and mitigate immunogenicity. As our understanding of structure-activity relationships deepens, the rational design of peptides containing D-amino acids will continue to be a key enabler in translating novel peptide candidates from the laboratory to the clinic. The continued development of computational modeling and novel synthetic methodologies will further expand the toolkit available to scientists, paving the way for the next generation of highly stable and exquisitely specific peptide therapeutics.

References

-

Antigenicity and immunogenicity of modified synthetic peptides containing D-amino acid residues. Antibodies to a D-enantiomer do recognize the parent L-hexapeptide and reciprocally. PubMed. [Link]

-

Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions. PubMed. [Link]

-

Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. NIH National Library of Medicine. [Link]

-

The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. PubMed Central. [Link]

-

D-Amino Acid-Containing Peptide Synthesis. CD Formulation. [Link]

-

The use of D-amino acids in peptide design. ResearchGate. [Link]

-

Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. PubMed. [Link]

-

D-amino acid peptides to resist common proteases. LifeTein. [Link]

-

Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma. MDPI. [Link]

-

Should My Peptides Have D-Amino Acids?. LifeTein. [Link]

-

Opiate receptor binding affinities of some D-amino acid substituted beta-casomorphin analogs. PubMed. [Link]

-

De novo design of D-peptide ligands: Application to influenza virus hemagglutinin. PNAS. [Link]

-

Replacement of L-amino acid peptides with D-amino acid peptides mitigates anti-PEG antibody generation against polymer-peptide conjugates in mice. PubMed Central. [Link]

-

D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP. Oxford Academic. [Link]

-

The Use of d-Amino Acids for Peptide Self-assembled Systems. Royal Society of Chemistry. [Link]

-

D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. PubMed Central. [Link]

-

Circular dichroism spectra of stapled peptides bearing d-amino acid substitutions. ResearchGate. [Link]

-

Why are d- amino acids poor immunogens? what makes them fail to elicit immune response?. ResearchGate. [Link]

-

ANTIGENICITY OF POLYPEPTIDES (POLY ALPHA AMINO ACIDS). 13. IMMUNOLOGICAL STUDIES WITH SYNTHETIC POLYMERS CONTAINING ONLY D- OR D-. PubMed. [Link]

-

D-amino acid substituted peptides. Preprints.org. [Link]

-

Effects of D-Amino Acid Replacements on the Conformational Stability of Miniproteins. Wiley Online Library. [Link]

-

Effects of single D-amino acid substitutions on disruption of β-sheet structure and hydrophobicity in cyclic 14-residue antimicrobial peptide analogs related to gramicidin S. SAHMRI. [Link]

-

Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. ResearchGate. [Link]

-

An electronic circular dichroism spectroscopy method for the quantification of L- and D-amino acids in enantiomeric mixtures. PubMed Central. [Link]

-

Evaluation of the effect of d-amino acid incorporation into amyloid-reactive peptides. NIH. [Link]

-

Clinical immunogenicity of the d-amino acid peptide therapeutic etelcalcetide: Method development challenges and anti-drug antibody clinical impact assessments. Semantic Scholar. [Link]

-

D-amino acid peptides. LifeTein. [Link]

-

Methods and protocols of modern solid phase peptide synthesis. Springer. [Link]

-

Three amino acids in the D2 dopamine receptor regulate selective ligand function and affinity. PubMed. [Link]

-

Three amino acids in the D2 dopamine receptor regulate selective ligand function and affinity. PubMed Central. [Link]

-

Circular Dichroism Studies of Secondary Structure of Peptides. JoVE. [Link]

-

Structure Analysis of Proteins and Peptides by Difference Circular Dichroism Spectroscopy. The Protein Journal. [Link]

-

Circular dichroism. Wikipedia. [Link]

-

Single Amino Acid Substitution in the Vicinity of a Receptor-Binding Domain Changes Protein–Peptide Binding Affinity. eScholarship. [Link]

-

Optimizing Stability in Dynamic Small-Molecule Binding Proteins. ACS Publications. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lifetein.com [lifetein.com]

- 6. lifetein.com [lifetein.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Opiate receptor binding affinities of some D-amino acid substituted beta-casomorphin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Circular dichroism - Wikipedia [en.wikipedia.org]

- 14. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 15. pnas.org [pnas.org]

- 16. Replacement of L-amino acid peptides with D-amino acid peptides mitigates anti-PEG antibody generation against polymer-peptide conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. chemistry.du.ac.in [chemistry.du.ac.in]

A Senior Application Scientist's Guide to Boc-D-Aspartate Methyl Esters: Sourcing, Quality Control, and Strategic Application

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Isomeric Landscape of Boc-D-Asp-OMe

In the precise world of peptide synthesis and medicinal chemistry, the selection of building blocks is a critical determinant of success. N-α-(tert-butoxycarbonyl)-D-aspartic acid methyl ester, commonly abbreviated as Boc-D-Asp-OMe, is a key reagent for introducing the D-isoform of aspartic acid into novel molecular architectures. However, a crucial point of ambiguity often arises from its nomenclature. The position of the methyl ester profoundly alters the compound's reactivity and application, necessitating a clear distinction between two commercially available isomers:

-

Boc-D-Asp(OMe)-OH (The β-Ester): N-α-Boc-D-aspartic acid β-methyl ester (CAS No. 124184-67-4). In this isomer, the side-chain (beta) carboxyl group is protected as a methyl ester, leaving the alpha-carboxyl group free for peptide coupling. Its primary role is to introduce a D-aspartate residue while preventing side-chain related side reactions.

-

Boc-D-Asp-OMe (The α-Ester): N-α-Boc-D-aspartic acid α-methyl ester (CAS No. 137130-65-5). Here, the alpha-carboxyl group is esterified, making this compound suitable for C-terminal modification or as a fragment in solution-phase synthesis.

This guide provides an in-depth technical overview of both isomers, focusing on their commercial availability, requisite quality control measures, and the strategic rationale for their use in research and drug development.

Section 1: Commercial Availability and Supplier Landscape

Sourcing high-quality building blocks is the foundation of reproducible research. A diverse range of chemical suppliers offer both isomers of Boc-D-Asp-OMe, varying in purity, available quantities, and lead times.

Key Commercial Suppliers

A survey of the market reveals several reputable suppliers for these critical reagents. Major distributors and specialized manufacturers ensure broad accessibility for both academic and industrial laboratories. Key suppliers include:

-

Sigma-Aldrich (Merck): A global supplier offering a range of purity grades for both research and bulk quantities.[1]

-

Biosynth: Provides these compounds, often with supporting technical documentation readily available online.

-

BLDpharm: A competitive supplier with a focus on research chemicals, offering various purity levels.

-

ChemScene: A supplier for drug discovery and chemical biology, listing both isomers.

-

AAPPTEC Peptides: Specializes in reagents for peptide synthesis and offers various derivatives.[2][3]

-

Ningbo Inno Pharmchem Co., Ltd.: A manufacturer highlighting the importance of these derivatives in modern peptide synthesis.[4][5][6]

Comparative Analysis of Commercial Offerings

For the discerning researcher, selecting a supplier involves a multi-faceted decision process. The following tables summarize the typical offerings for each isomer.

Table 1: Commercial Suppliers of Boc-D-Asp(OMe)-OH (β-Ester, CAS 124184-67-4)

| Supplier | Typical Purity Grades | Available Quantities | Notes |

| Sigma-Aldrich | ≥95% | Grams to Kilograms | Often provides detailed technical documents and CoA examples online.[1] |